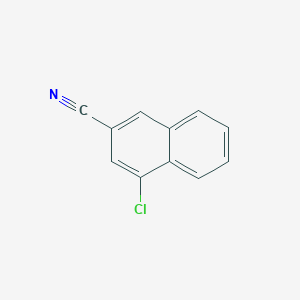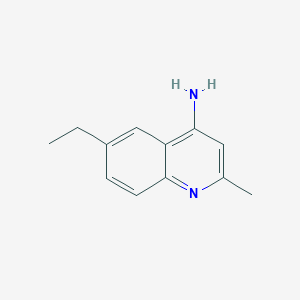![molecular formula C12H11NO B11907400 6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11907400.png)
6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a fused bicyclic structure comprising a six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring, which contributes to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For instance, heating nitriles with nickel-aluminium alloy in aqueous acetic acid can yield the corresponding aldehydes, which can then be further converted into the desired indole derivatives . Another method involves the sequential coupling reaction initiated by C–H activation and aza-Michael addition, forming the compound in moderate to good yields .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced indole derivatives, and various substituted indoles, depending on the specific reagents and conditions used .
科学的研究の応用
6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: It finds applications in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with various molecular targets and pathways. The compound’s indole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific kinases or bind to DNA, affecting gene expression and cellular processes .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another indole derivative with potential antileishmanial activity.
1,2-Dihydropyrrolo[3,4-b]indol-3-ones: Compounds synthesized through C–H activation and aza-Michael addition.
Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-dione]: A complex indole derivative with unique structural features.
Uniqueness
6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is unique due to its specific substitution pattern and the presence of a methyl group at the 6-position. This structural feature can influence its reactivity and biological activity, distinguishing it from other indole derivatives .
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
7-methyl-1,2-dihydropyrrolo[1,2-a]indol-3-one |
InChI |
InChI=1S/C12H11NO/c1-8-2-3-9-7-11-12(14)4-5-13(11)10(9)6-8/h2-3,6-7H,4-5H2,1H3 |
InChIキー |
DCSSRZGYTVCRLK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=C3N2CCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11907328.png)

![4-[(1R)-1-aminoethyl]naphthalen-1-ol](/img/structure/B11907349.png)

![Spiro[cyclobutane-1,3'-indoline]-2',3-dione](/img/structure/B11907352.png)

![furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11907371.png)


![6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline](/img/structure/B11907392.png)



